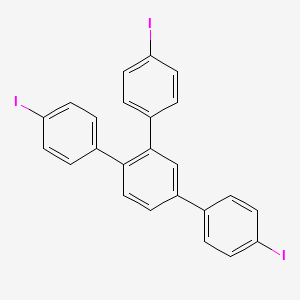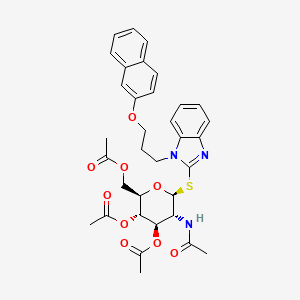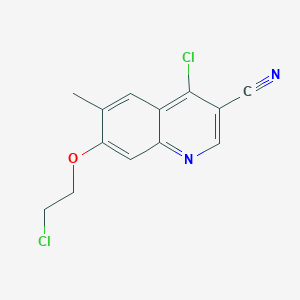silane CAS No. 919296-48-3](/img/structure/B12619530.png)
[(1-tert-Butoxybuta-1,3-dien-1-yl)oxy](trimethyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-tert-Butoxybuta-1,3-dien-1-yl)oxysilane is an organosilicon compound characterized by the presence of a tert-butoxy group and a butadiene moiety attached to a trimethylsilane group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-tert-Butoxybuta-1,3-dien-1-yl)oxysilane typically involves the reaction of 1-tert-butoxy-1,3-butadiene with trimethylsilyl chloride in the presence of a base such as imidazole. The reaction is carried out in an anhydrous solvent like methylene chloride at low temperatures to ensure high yield and selectivity .
Industrial Production Methods
While specific industrial production methods for (1-tert-Butoxybuta-1,3-dien-1-yl)oxysilane are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using high-purity reagents, and employing continuous flow reactors to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
(1-tert-Butoxybuta-1,3-dien-1-yl)oxysilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to yield simpler silane derivatives.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like halogens. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanol derivatives, while reduction can produce simpler silane compounds.
Aplicaciones Científicas De Investigación
(1-tert-Butoxybuta-1,3-dien-1-yl)oxysilane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound’s derivatives are explored for their potential biological activities, including anticancer and anti-inflammatory properties.
Medicine: Research is ongoing to investigate its potential use in drug development and delivery systems.
Industry: It is utilized in the production of advanced materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of (1-tert-Butoxybuta-1,3-dien-1-yl)oxysilane involves its interaction with specific molecular targets and pathways. The tert-butoxy and butadiene moieties play crucial roles in its reactivity and binding affinity. The compound can undergo hydrolysis to release active intermediates that interact with biological targets, leading to various effects .
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
- 6-({3-[(1E)-buta-1,3-dien-1-yl]-1-oxo-1H-isochromen-5-yl}oxy)-3,4,5-trihydroxyoxane-2-carboxylic acid
Uniqueness
(1-tert-Butoxybuta-1,3-dien-1-yl)oxysilane is unique due to its combination of a tert-butoxy group and a butadiene moiety attached to a trimethylsilane group. This structural arrangement imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research .
Propiedades
Número CAS |
919296-48-3 |
|---|---|
Fórmula molecular |
C11H22O2Si |
Peso molecular |
214.38 g/mol |
Nombre IUPAC |
trimethyl-[1-[(2-methylpropan-2-yl)oxy]buta-1,3-dienoxy]silane |
InChI |
InChI=1S/C11H22O2Si/c1-8-9-10(12-11(2,3)4)13-14(5,6)7/h8-9H,1H2,2-7H3 |
Clave InChI |
QFPVDKHGINFNJZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=CC=C)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(3-aminopropyl)-9-bromobenzo[h]isoquinolin-1(2H)-one](/img/structure/B12619449.png)
![N,N'-Bis[(4-hydroxy-3-methoxyphenyl)methyl]urea](/img/structure/B12619451.png)

![Ethanone, 1-(5-bromo-4-iodo-1H-pyrrolo[2,3-b]pyridin-1-yl)-](/img/structure/B12619458.png)

![{[3,4-Dibutyl-5-(phenylethynyl)thiophen-2-yl]ethynyl}(trimethyl)silane](/img/structure/B12619468.png)



![2-Nitro-4-phenoxy-5-[(pyridin-4-yl)sulfanyl]aniline](/img/structure/B12619499.png)
![2,5-Diazaspiro[3.4]octane-2,5-dicarboxylic acid, 1-oxo-, 2-(1,1-dimethylethyl) 5-(phenylmethyl) ester, (4R)-](/img/structure/B12619503.png)
![6-(4-Fluorophenyl)-2,4-bis[(propan-2-yl)oxy]pyrido[3,2-d]pyrimidine](/img/structure/B12619510.png)
![1-[(2S,5S)-2,5-diphenylpyrrolidin-1-yl]-3-phenylprop-2-en-1-one](/img/structure/B12619511.png)

